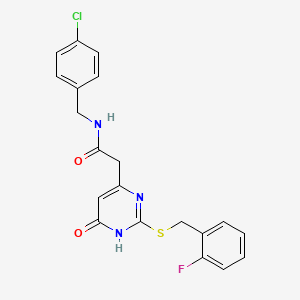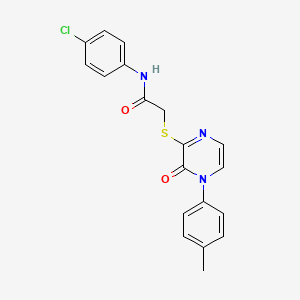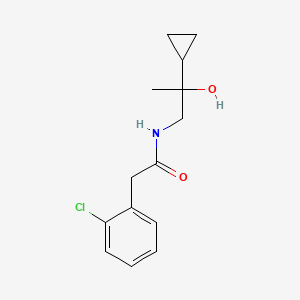![molecular formula C15H17N7O2 B2801943 5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1421464-42-7](/img/structure/B2801943.png)
5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a derivative of [1,2,4]triazolo[1,5-a]pyrimidines . [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Molecular Structure Analysis
The molecular structure of this compound would be based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, with additional functional groups attached as indicated by the name of the compound .Scientific Research Applications
Synthesis and Derivation
Synthetic Pathways and Derivation of Compounds The compound , 5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, is involved in various synthetic pathways and forms different derivatives. These derivatives are primarily generated via heterocyclization, which is a reaction that results in the formation of a heterocycle, a ring structure containing atoms of at least two different elements as members of its ring(s). For instance, heterocyclization of certain thiosemicarbazides leads to the formation of triazolopyrimidine derivatives (Vas’kevich et al., 2006), and the introduction of various groups or substituents can lead to a wide range of other heterocyclic compounds (Hassneen & Abdallah, 2003).
Chemical Modification and Stabilization The chemical structure of this compound can be modified to achieve desired properties or enhance stability. The presence of certain functional groups in the molecule, like a carbonyl group, can stabilize the structure by forming hydrogen bonds, which can affect the molecule's reactivity and potentially its biological activity (Vas’kevich et al., 2006).
Design and Synthesis for Specific Applications The compound and its derivatives are designed and synthesized for specific applications, such as biological activity. For example, anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine were designed and synthesized, indicating potential applications in biology or pharmacology (Dong et al., 2008).
Biological and Chemical Research
Bioactivity Evaluation The derivatives of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their bioactivity. Some of these compounds have shown moderate effects against bacterial and fungal species, suggesting their potential in antimicrobial therapy (Abdel‐Aziz et al., 2008). Furthermore, the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds (Rahmouni et al., 2016).
Molecular Structure and Analysis The molecular structure and properties of the compound and its derivatives are meticulously characterized using various analytical techniques. These studies are crucial for understanding the chemical behavior and potential applications of the compound in various fields (Lahmidi et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .
properties
IUPAC Name |
5,7-dimethyl-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-9-7-12(23)21(8-17-9)5-4-16-14(24)13-19-15-18-10(2)6-11(3)22(15)20-13/h6-8H,4-5H2,1-3H3,(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWSEGJAZNGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Cyclopropyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2801860.png)
![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2801863.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2801864.png)


![(Z)-1-(4-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2801871.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)
![N-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2801875.png)

![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)